molecular formula C12H13N3 B11748147 (5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine CAS No. 227619-68-3

(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine

Cat. No.: B11748147
CAS No.: 227619-68-3
M. Wt: 199.25 g/mol
InChI Key: HHSZDEQELWSMMH-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-5-methanamine, 5’-methyl- is an organic compound belonging to the class of bipyridines. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This particular compound has a methanamine group attached to one of the pyridine rings and a methyl group attached to the other, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridine]-5-methanamine, 5’-methyl- typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Negishi coupling, which uses organozinc reagents . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridine]-5-methanamine, 5’-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the bipyridine to dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives and organometallic reagents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

[2,2’-Bipyridine]-5-methanamine, 5’-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-5-methanamine, 5’-methyl- involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic and redox reactions, influencing the activity of the metal ions and the overall reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bipyridine]-5-methanamine, 5’-methyl- is unique due to the presence of the methanamine and methyl groups, which can influence its coordination behavior and reactivity. These functional groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

227619-68-3

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[6-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-2-4-11(14-7-9)12-5-3-10(6-13)8-15-12/h2-5,7-8H,6,13H2,1H3

InChI Key

HHSZDEQELWSMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)CN

Origin of Product

United States

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